benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a unique structure combining benzo[d][1,3]dioxole and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone typically involves multiple steps:
Formation of benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of pyrazole derivative: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling reactions: The benzo[d][1,3]dioxole and pyrazole moieties are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like sesamolin and methylenedioxyphenyl derivatives share structural similarities.
Pyrazole derivatives: Compounds such as pyrazole-3-carboxylic acid and pyrazole-5-carboxamide are structurally related.
Uniqueness
What sets benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone apart is its combined structure of benzo[d][1,3]dioxole and pyrazole moieties, which may contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H22N4O5 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C23H22N4O5/c28-23(16-3-5-19-21(11-16)32-14-30-19)27-7-1-6-26(8-9-27)22-12-17(24-25-22)15-2-4-18-20(10-15)31-13-29-18/h2-5,10-12H,1,6-9,13-14H2,(H,24,25) |
InChI Key |
UIODJVJTWCSJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4=NNC(=C4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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